molecular formula C19H22N6 B6453092 4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 2548988-21-0

4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No. B6453092
CAS RN: 2548988-21-0
M. Wt: 334.4 g/mol
InChI Key: XAJZVTXBKNVNPY-UHFFFAOYSA-N
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Description

The compound “4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine” is a complex organic molecule that contains a piperazine ring and a pyrimidine ring. Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . Pyrimidine is a basic aromatic ring present in many important biomolecules, such as nucleotides in DNA and RNA.


Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments . These techniques can provide information about the molecular weight, functional groups, and the connectivity of atoms in the molecule.

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Piperazine derivatives are found in a variety of drugs with different mechanisms of action . For example, they can act as antagonists at alpha1-adrenergic receptors .

properties

IUPAC Name

4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6/c1-15-5-3-6-17(16(15)2)23-9-11-24(12-10-23)18-13-19(21-14-20-18)25-8-4-7-22-25/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJZVTXBKNVNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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